4,4-Dimethylmorpholin-4-ium
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Overview
Description
4,4-Dimethylmorpholin-4-ium is a chemical compound with the molecular formula C₆H₁₄NO⁺. It is a derivative of morpholine, where the nitrogen atom is quaternized with two methyl groups. This compound is known for its unique structure and properties, making it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethylmorpholin-4-ium can be synthesized through the quaternization of morpholine with methyl iodide. The reaction typically involves the following steps:
Starting Material: Morpholine.
Reagent: Methyl iodide.
Reaction Conditions: The reaction is carried out in an aprotic solvent such as acetonitrile at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylmorpholin-4-ium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to morpholine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under mild conditions.
Major Products Formed
Oxidation: N-oxides.
Reduction: Morpholine derivatives.
Substitution: Various substituted morpholine compounds.
Scientific Research Applications
4,4-Dimethylmorpholin-4-ium has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4,4-Dimethylmorpholin-4-ium involves its interaction with various molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The quaternary ammonium group enhances its reactivity, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, lacking the quaternary ammonium group.
N-Methylmorpholine: A derivative with a single methyl group on the nitrogen atom.
N,N-Dimethylmorpholine: A derivative with two methyl groups on the nitrogen atom
Uniqueness
4,4-Dimethylmorpholin-4-ium is unique due to its quaternary ammonium structure, which imparts distinct chemical and physical properties. This makes it more reactive and versatile compared to its non-quaternized counterparts .
Properties
IUPAC Name |
4,4-dimethylmorpholin-4-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO/c1-7(2)3-5-8-6-4-7/h3-6H2,1-2H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJZCFLYJRMBFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275979 |
Source
|
Record name | 4,4-dimethylmorpholin-4-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38170-33-1 |
Source
|
Record name | 4,4-dimethylmorpholin-4-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60275979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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